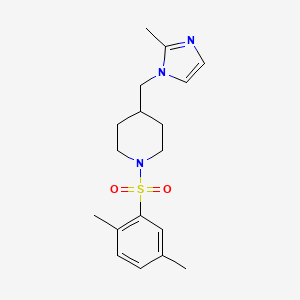
1-((2,5-dimethylphenyl)sulfonyl)-4-((2-methyl-1H-imidazol-1-yl)methyl)piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
1-((2,5-dimethylphenyl)sulfonyl)-4-((2-methyl-1H-imidazol-1-yl)methyl)piperidine is a useful research compound. Its molecular formula is C18H25N3O2S and its molecular weight is 347.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 1-((2,5-dimethylphenyl)sulfonyl)-4-((2-methyl-1H-imidazol-1-yl)methyl)piperidine is of significant interest in pharmacological research due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C₁₃H₁₈N₂O₂S
- Molecular Weight : 270.36 g/mol
The compound features a piperidine ring substituted with a sulfonyl group and an imidazole moiety, which are known to enhance biological activity through various mechanisms.
Antinociceptive Activity
Research indicates that compounds similar to This compound exhibit antinociceptive properties. For example, a related compound demonstrated significant antinociceptive effects in mouse models, indicating its potential for pain management through B1 receptor antagonism .
Antibacterial Activity
Recent studies have shown that piperidine derivatives can possess antibacterial properties. Compounds bearing the sulfonyl group have been evaluated for their effectiveness against various bacterial strains. For instance, synthesized derivatives showed moderate to strong activity against Salmonella typhi and Bacillus subtilis, suggesting that the sulfonyl moiety contributes to their antibacterial efficacy .
Enzyme Inhibition
The biological activity of piperidine derivatives often includes enzyme inhibition. Notably, compounds similar to the target compound have been evaluated for their inhibitory effects on acetylcholinesterase (AChE) and urease. These activities are crucial for developing treatments for conditions such as Alzheimer's disease and urinary tract infections .
Study 1: Antinociceptive Properties
In a study assessing the antinociceptive properties of related compounds, researchers found that administration of the compound led to a significant reduction in pain response in formalin-induced models in rats. The mechanism was attributed to competitive antagonism at the B1 receptor, with a selectivity index indicating high specificity for this receptor over others .
Study 2: Antibacterial Efficacy
Another investigation focused on the antibacterial potential of piperidine derivatives, including those with sulfonyl groups. The results showed that several synthesized compounds exhibited strong inhibitory activity against Escherichia coli and Staphylococcus aureus, demonstrating their potential as therapeutic agents in treating bacterial infections .
Pharmacological Mechanisms
The pharmacological mechanisms underlying the activities of This compound can be summarized as follows:
- Receptor Interaction : The compound likely interacts with G-protein-coupled receptors (GPCRs), particularly B1 receptors, leading to antinociceptive effects.
- Enzyme Inhibition : The presence of the piperidine and sulfonyl groups facilitates binding to enzymes like AChE, resulting in increased acetylcholine levels.
- Antibacterial Action : The structural features contribute to membrane disruption or interference with bacterial metabolic processes.
Eigenschaften
IUPAC Name |
1-(2,5-dimethylphenyl)sulfonyl-4-[(2-methylimidazol-1-yl)methyl]piperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O2S/c1-14-4-5-15(2)18(12-14)24(22,23)21-9-6-17(7-10-21)13-20-11-8-19-16(20)3/h4-5,8,11-12,17H,6-7,9-10,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XESGQGLHRVWOGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)N2CCC(CC2)CN3C=CN=C3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













